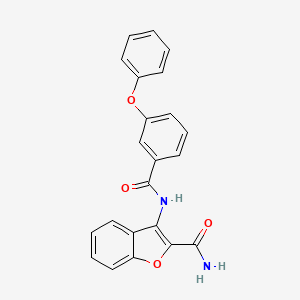

3-(3-Phenoxybenzamido)benzofuran-2-carboxamide

Descripción

3-(3-Phenoxybenzamido)benzofuran-2-carboxamide (CAS: 477511-44-7, molecular formula: C₂₂H₁₆N₂O₄, molecular weight: 372.38 g/mol) is a benzofuran-2-carboxamide derivative featuring a 3-phenoxybenzamido substituent at the C3 position of the benzofuran core . This compound is synthesized via a modular approach combining palladium-catalyzed C–H arylation and transamidation chemistry, enabling precise functionalization at the C3 position .

Propiedades

IUPAC Name |

3-[(3-phenoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c23-21(25)20-19(17-11-4-5-12-18(17)28-20)24-22(26)14-7-6-10-16(13-14)27-15-8-2-1-3-9-15/h1-13H,(H2,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOIJPYYICYWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps :

C–H Arylation: The benzofuran core is functionalized at the C3 position using palladium-catalyzed C–H arylation. This step introduces a phenoxybenzamido group to the benzofuran scaffold.

Transamidation: The intermediate product undergoes a transamidation reaction to form the final carboxamide derivative. This step often involves the use of N-acyl-Boc-carbamates as intermediates.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

3-(3-Phenoxybenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including :

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The benzofuran core allows for substitution reactions, where different substituents can be introduced to the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise as a therapeutic agent in several studies:

- Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzofurans have been evaluated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a target implicated in tumor angiogenesis . Studies have reported IC50 values indicating effective inhibition, suggesting potential use in cancer therapies.

- Neuroprotection : The compound is also being explored for its neuroprotective properties. It may modulate neurotransmitter release and provide benefits in treating neurological disorders such as schizophrenia and cognitive dysfunctions by selectively interacting with nicotinic acetylcholine receptors (nAChRs) without significant side effects .

Antimicrobial Properties

Benzofuran derivatives, including 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide, have been assessed for their antimicrobial activities. Studies have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are under investigation, with preliminary studies suggesting that it may inhibit pathways involved in inflammation. This could lead to its use in treating inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of various benzofuran derivatives, 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide was found to exhibit significant cytotoxicity against non-small cell lung cancer cell lines (A549 and NCI-H23). The most potent derivatives showed IC50 values comparable to established chemotherapeutics like staurosporine .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of benzofuran derivatives highlighted the potential of 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide in modulating neurotransmitter systems involved in cognitive functions. The findings suggested that the compound could be beneficial in managing conditions like Alzheimer's disease and other neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

Structural Differences

- Aryl vs. SI106’s 4-diethylaminobenzamido group introduces electron-donating effects, which may influence solubility and receptor binding .

- Functional Group Compatibility : Methyl ester-containing derivative 3i demonstrates compatibility of electrophilic groups with transamidation, a feature critical for late-stage diversification .

Research Findings and Limitations

- Synthetic Advancements : The C–H arylation/transamidation approach offers superior flexibility and efficiency compared to classical methods, enabling rapid library generation for structure-activity relationship (SAR) studies .

- Data Gaps: While structural analogs like 3i and tacrine hybrids have well-documented bioactivity, specific pharmacological data for 3-(3-phenoxybenzamido)benzofuran-2-carboxamide are absent in the reviewed literature.

Actividad Biológica

3-(3-Phenoxybenzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide typically involves a multi-step process:

- C–H Arylation : The benzofuran core is functionalized at the C3 position using palladium-catalyzed C–H arylation.

- Transamidation : The intermediate product undergoes transamidation to form the final carboxamide derivative, often utilizing N-acyl-Boc-carbamates as intermediates.

This modular synthetic route allows for the incorporation of various substituents, facilitating the design of derivatives with potentially enhanced biological activity.

The biological activity of 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide is attributed to its interaction with specific molecular targets and pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may bind to receptors that regulate inflammatory responses or neuronal excitotoxicity, leading to neuroprotective effects.

Anticancer Properties

Research indicates that 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide exhibits significant anticancer activity. A study demonstrated that related benzofuran derivatives could induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function . Specifically, compounds with similar structures showed IC50 values ranging from 0.20 to 2.58 μM against human cancer cell lines, highlighting their potential as effective anticancer agents .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In vitro assays have shown that certain derivatives can protect neuronal cells from excitotoxic damage induced by NMDA (N-methyl-D-aspartate), suggesting a mechanism involving antioxidant activity and radical scavenging . For instance, a derivative with specific substitutions exhibited neuroprotective effects comparable to known NMDA antagonists at low concentrations.

Comparative Analysis

A comparison with other benzofuran derivatives reveals unique aspects of 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide:

| Compound Name | Biological Activity | IC50 Values (μM) | Mechanism |

|---|---|---|---|

| Methoxsalen | Antipsoriasis | Not specified | DNA intercalation |

| Amiodarone | Antiarrhythmic | Not specified | Potassium channel blockade |

| 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide | Anticancer, Neuroprotective | 0.20 - 2.58 | Apoptosis induction, NMDA receptor modulation |

This table illustrates how the unique functional groups in 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide may confer distinct biological activities compared to other compounds.

Case Studies

- Anticancer Activity Study : A study assessing the cytotoxic effects of various benzofuran derivatives found that those containing the benzamidophenoxy group exhibited enhanced activity against A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma) cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways .

- Neuroprotection Study : In experiments involving cultured rat cortical neurons, certain derivatives demonstrated significant protection against NMDA-induced excitotoxicity, supporting their potential use in treating neurodegenerative diseases .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±0.001 Da) and detects isotopic patterns .

- X-ray Diffraction (XRD) : Resolves crystal structure and polymorphism, critical for reproducibility in biological assays .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) during characterization?

Advanced Research Question

Discrepancies may arise from:

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts; use standardized solvent systems .

- Dynamic Equilibria : Tautomerism or rotameric forms can split signals; variable-temperature NMR (VT-NMR) clarifies .

- Impurity Interference : LC-MS or 2D NMR (COSY, HSQC) identifies co-eluting contaminants .

What strategies optimize reaction yields in multi-step syntheses of benzofuran-2-carboxamide derivatives?

Advanced Research Question

- Step-wise Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry .

- Catalyst Loading : Pd catalysts at 5–10 mol% balance cost and efficiency in C–H activation steps .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

How do electron-withdrawing/donating substituents influence the reactivity of benzofuran-2-carboxamide derivatives?

Intermediate Research Question

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) : Increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution .

- Electron-Donating Groups (e.g., -OCH₃, -NH₂) : Stabilize intermediates in amide coupling but may reduce solubility .

Example : Fluorine substituents (e.g., in ) improve metabolic stability in drug candidates .

What computational methods predict the binding affinity of 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide to biological targets?

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina screens potential binding modes to enzymes/receptors .

- MD Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over nanosecond timescales .

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

How do synthesis conditions influence the polymorphic forms of benzofuran-2-carboxamide derivatives?

Advanced Research Question

- Solvent Evaporation Rate : Slow evaporation favors thermodynamically stable polymorphs; rapid cooling may yield metastable forms .

- Additives : Co-solvents (e.g., ethyl acetate) or surfactants (e.g., PEG) direct crystal packing .

Analytical Tools : Differential Scanning Calorimetry (DSC) and XRD distinguish polymorphs .

What in vitro assays are recommended for evaluating the biological activity of 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.